molecular formula C7H13NO3 B8772440 Methyl 3-methoxypyrrolidine-3-carboxylate

Methyl 3-methoxypyrrolidine-3-carboxylate

Cat. No. B8772440
M. Wt: 159.18 g/mol
InChI Key: IZCZZVPUXSQCCM-UHFFFAOYSA-N
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Patent
US08716483B2

Procedure details

3-Methoxy-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester 4a in MeOH (2200 mL), was added 14 g of 10% Pd/C (˜50% in water). The reaction mixture was hydrogenated using H2 at ˜55 psi pressure (epen valve) for 1 overnight. The reaction mixture was filtered, dried to give 3-Methoxy-pyrrolidine-3-carboxylic acid methyl ester 11BH 126 g. (overall yield of 70% for 4 steps, no column purification).
Name
3-Methoxy-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2200 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([O:20][CH3:21])[CH2:9][CH2:8][N:7](C(OCC2C=CC=CC=2)=O)[CH2:6]1)=[O:4]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]1([O:20][CH3:21])[CH2:9][CH2:8][NH:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
3-Methoxy-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1(CN(CC1)C(=O)OCC1=CC=CC=C1)OC
Name
Quantity
2200 mL
Type
solvent
Smiles
CO
Name
Quantity
14 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CNCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 126 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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